Cas no 35523-67-2 (5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one)

5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one structure
35523-67-2 structure
Product Name:5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS No:35523-67-2
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD01545501
CID:920428
PubChem ID:75629
Update Time:2025-08-03

5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-4-oxo-1,3,3a,7-tetrazaindene
    • 5-methyl-(1,2,4)Triazolo(1,5-A)pyrimidin-7(1H)-one
    • 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • MLS000038744
    • (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 5-methyl-
    • s-Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-
    • STK324860
    • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
    • 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4h)-one
    • cid_75629
    • Pyrimidin-7-ol, 5-methyl-S-triazolo-[1,5-a]-
    • NS00045880
    • AKOS000121606
    • 5-METHYL-3H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
    • SY036135
    • 5-Methyl-7-hydroxy-1,3,4-triazindolizine
    • 5-Methyl-s-triazolo[1,5-a]pyrimidine-7-ol
    • 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
    • NSC-32071
    • 5-METHYL-S-TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
    • 5-methyl-7-oxo-(1,2,4)triazolo(1,5-a)pyrimidine
    • SR-01000525938
    • 5-Methyl-7-hydroxy-S-triazolo-4-(1,5a)pyrimidine (Sta salz)
    • Methyl hydroxytriazaindolizine
    • s-Triazolo[1, 5-methyl-
    • 5-METHYL(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7-OL
    • NSC 2603562
    • MLS000541721
    • UPDDI-00398590
    • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • AKOS015918168
    • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
    • HMS2561C07
    • NCGC00020700-02
    • TRAPIDIL IMPURITY A [EP IMPURITY]
    • STK741622
    • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol #
    • W-107268
    • CCG-52856
    • AS-15617
    • AKOS005363133
    • F0907-7614
    • HMS1664K09
    • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
    • 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    • DTXSID2074035
    • SCHEMBL272835
    • STK676258
    • NSC 511493
    • [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-
    • Maybridge1_002273
    • SMR000034070
    • DTXSID8051918
    • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
    • SDCCGMLS-0000503.P002
    • DB-046607
    • AM807111
    • (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-
    • EN300-25051
    • CC-PMLSC-PW-03AACA011
    • 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
    • H0273
    • SR-01000525938-2
    • NSC32071
    • NSC 32071
    • 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine
    • DB-153125
    • 5-Methyl-s-triazolo-(1.5)-pyrimidine-7-ol
    • 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    • SCHEMBL15083750
    • 5-methyl-[1,2,4]triazolo[1,5- a]pyrimidin-7(4H)-one
    • AKOS000266637
    • J13JT2L1BY
    • US10975084, Example 8-4
    • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98%
    • HMS547P07
    • SR-01000525938-1
    • NCGC00020700-01
    • Trapidil impurity A, European Pharmacopoeia (EP) Reference Standard
    • 5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • UNII-J13JT2L1BY
    • 4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene
    • 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • MFCD00005555
    • F0451-0049
    • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
    • BDBM492402
    • Z57722870
    • 5-Methyl-s-triazolo(1,5-a)pyrimidin-7-ol
    • 4H-[1,2,4]Triazolo[1,5-a]pyrimidin-7-one, 5-methyl-
    • 35523-67-2
    • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
    • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
    • BDBM56006
    • 112801-35-1
    • Trapidil impurity A
    • BTB 10447
    • NCGC00020700-03
    • NSC511493
    • CS-0081100
    • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
    • EINECS 219-706-7
    • NSC-511493
    • CHEMBL1717603
    • 5-Methyl-7-hydroxy-1,4-triazaindolizine
    • NCIOpen2_003740
    • 2503-56-2
    • [1,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
    • 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7-ol
    • MDL: MFCD01545501
    • Inchi: 1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)
    • InChI Key: INVVMIXYILXINW-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)N=C2N=CNN21

Computed Properties

  • Exact Mass: 150.05428
  • Monoisotopic Mass: 150.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 57.1Ų

Experimental Properties

  • PSA: 57.06

5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Pricemore >>

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Additional information on 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

6-Methyl-4-oxo-1,3,3a,7-tetrazaindene (CAS No. 35523-67-2): A Comprehensive Overview of Properties and Applications

6-Methyl-4-oxo-1,3,3a,7-tetrazaindene (CAS No. 35523-67-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitrogen-rich molecule belongs to the tetrazaindene family, which is known for its potential in pharmaceuticals, agrochemicals, and material science. With the increasing demand for novel heterocyclic compounds in drug discovery and advanced materials, 6-methyl-4-oxo-1,3,3a,7-tetrazaindene has emerged as a compound of interest for researchers and industry professionals alike.

The molecular structure of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene features a fused ring system containing four nitrogen atoms, which contributes to its distinctive chemical reactivity and biological activity. This compound is often searched in relation to nitrogen-containing heterocycles, pharmaceutical intermediates, and organic synthesis building blocks. Recent trends in scientific literature indicate growing interest in such compounds for their potential in developing new antimicrobial agents and enzyme inhibitors, making 35523-67-2 particularly relevant in current medicinal chemistry research.

From a synthetic chemistry perspective, 6-methyl-4-oxo-1,3,3a,7-tetrazaindene serves as a valuable scaffold for creating more complex molecular architectures. Its reactivity patterns allow for various functionalization strategies, enabling the development of derivatives with tailored properties. This characteristic has made it a subject of numerous studies focusing on structure-activity relationships and molecular design. The compound's stability under various conditions and its compatibility with common organic solvents further enhance its utility in laboratory and industrial settings.

The applications of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene extend beyond pharmaceuticals. In material science, this compound has shown promise as a precursor for organic electronic materials and coordination complexes. Its ability to form stable complexes with various metal ions makes it potentially useful in catalysis and sensor development. Researchers investigating molecular electronics and supramolecular chemistry have shown particular interest in this compound's electronic properties and self-assembly characteristics.

Recent advancements in analytical techniques have enabled more detailed studies of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene's physical and chemical properties. Spectroscopic data, including NMR and mass spectrometry results, have provided valuable insights into its molecular behavior. These studies are particularly relevant to scientists searching for information on heterocyclic compound characterization or nitrogen-rich molecule analysis. The compound's solubility profile, melting point, and stability data are frequently requested by researchers working with similar structures.

In the context of green chemistry and sustainable synthesis, 6-methyl-4-oxo-1,3,3a,7-tetrazaindene has been the subject of investigations into more environmentally friendly production methods. Current research explores catalyst-free synthesis approaches and atom-economical reactions for preparing this compound and its derivatives. These developments align with the growing industry focus on sustainable chemical processes and reduced environmental impact in organic synthesis.

The commercial availability of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene (CAS No. 35523-67-2) has increased in recent years, reflecting its growing importance in various research fields. Suppliers typically offer this compound with high purity levels suitable for laboratory use, and it's often listed alongside other specialty heterocyclic compounds in chemical catalogs. The pricing and availability trends for this material are frequently monitored by procurement specialists in academic and industrial settings.

Looking forward, the potential applications of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene continue to expand as new research emerges. Areas such as bioconjugation chemistry, photodynamic therapy, and advanced material design are showing promising preliminary results with this compound class. The scientific community's ongoing interest in nitrogen heterocycle innovation ensures that 35523-67-2 will remain a relevant compound for future investigations and technological developments.

For researchers working with 6-methyl-4-oxo-1,3,3a,7-tetrazaindene, proper handling and storage recommendations include protection from moisture and extreme temperatures. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when working with this compound, as with all chemical substances. Safety data sheets and technical specifications are typically available from reputable suppliers for those requiring detailed handling information.

The synthesis and applications of 6-methyl-4-oxo-1,3,3a,7-tetrazaindene represent an active area of research with numerous publications appearing in peer-reviewed journals. Scientists interested in this compound can find relevant studies by searching for tetrazaindene derivatives, nitrogen-rich heterocycles, or the specific CAS number 35523-67-2. The compound's unique structural features and versatile chemistry ensure its continued importance in both academic research and industrial applications across multiple scientific disciplines.

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